![molecular formula C18H11Cl2N3 B2778358 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 507273-41-8](/img/structure/B2778358.png)
4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound characterized by its pyrrolopyrimidine core structure, which is substituted with chlorine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole derivatives with chlorinated phenyl compounds under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolopyrimidine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
4-Chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is notably involved in the production of several kinase inhibitors used for treating cancers and autoimmune diseases. Key drugs synthesized from this compound include:
Drug Name | Target Condition | Mechanism of Action |
---|---|---|
Ruxolitinib | Myelofibrosis | JAK1/JAK2 inhibitor |
Tofacitinib | Rheumatoid arthritis | JAK3 inhibitor |
Baricitinib | Rheumatoid arthritis | JAK1/JAK2 inhibitor |
Olaparib | Ovarian cancer | PARP inhibitor |
These drugs leverage the pyrrolo[2,3-d]pyrimidine scaffold for their biological activity against specific targets, showcasing the compound's versatility in medicinal chemistry .
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of derivatives of pyrrolo[2,3-d]pyrimidine. For instance, compounds based on this scaffold have shown efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.488 µM. This suggests that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance antimicrobial activity .
Synthesis Methodologies
The efficient synthesis of this compound has been a focus of research due to its importance as an intermediate. Novel synthetic routes have been developed that improve yield and reduce waste compared to traditional methods. For example, a four-step synthesis process has been reported to achieve high purity levels (greater than 99.5%) without the need for extensive purification .
Case Study 1: Synthesis Improvement
A recent patent describes an innovative method for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine that emphasizes ecological and economic advantages by reducing solvents and by-products during the reaction process. This method enhances the overall yield significantly compared to previous techniques .
Case Study 2: Antitubercular Activity
In a study examining various derivatives of pyrrolo[2,3-d]pyrimidine, researchers identified a potent derivative with significant antitubercular activity. The compound exhibited non-cytotoxic effects on Vero cells while maintaining effective inhibition against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development .
Wirkmechanismus
The mechanism by which 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenol
Acetamide, N-(4-chlorophenyl)-
Methanone, (4-chlorophenyl)phenyl-
Uniqueness: 4-Chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its complex pyrrolopyrimidine core and the presence of multiple chlorine and phenyl substituents. This structural complexity allows for a wider range of chemical modifications and applications compared to simpler compounds.
Biologische Aktivität
4-Chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 507273-41-8) is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H11Cl2N3
- Molecular Weight : 340.21 g/mol
- IUPAC Name : this compound
- CAS Number : 507273-41-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival.
Antitumor Activity
Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class exhibit significant antitumor properties. Specifically, studies have shown that this compound can inhibit the activity of key kinases involved in cancer cell signaling pathways. For instance, it has been evaluated as a potential inhibitor of Aurora-A kinase, which plays a critical role in mitosis and is often overexpressed in various cancers .
Antiparasitic Activity
In addition to its anticancer properties, this compound has demonstrated antiparasitic activity. It has been evaluated for its efficacy against Plasmodium species, the causative agents of malaria. Preliminary studies suggest that it may inhibit specific metabolic pathways within the parasite, although detailed mechanisms remain to be fully elucidated .
Table 1: Summary of Biological Activities
Activity Type | Target/Mechanism | Reference |
---|---|---|
Antitumor | Aurora-A Kinase Inhibition | |
Antiparasitic | Inhibition of Plasmodium Metabolism | |
Cytotoxicity | Induction of Apoptosis |
Case Study: Aurora-A Kinase Inhibition
A study published in ChemInform investigated the synthesis and evaluation of new fused pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent inhibition of Aurora-A kinase activity with IC50 values in the low micromolar range. This inhibition led to significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
Case Study: Antimalarial Efficacy
In another study focusing on antimalarial compounds, researchers tested various derivatives against Plasmodium falciparum. The findings revealed that certain structural modifications enhanced the antiparasitic efficacy of pyrrolo[2,3-d]pyrimidines. Although specific data on this compound's efficacy were limited, it was suggested that it could serve as a lead compound for further development in malaria therapeutics .
Eigenschaften
IUPAC Name |
4-chloro-7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUVKJDUQQRNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.